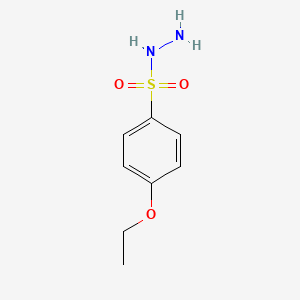

4-Ethoxybenzenesulfonohydrazide

Description

Significance within Sulfonohydrazide Chemistry

Sulfonohydrazides are a class of organic compounds that have garnered significant attention in synthetic organic chemistry and medicinal chemistry. They serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The presence of the reactive sulfonohydrazide moiety allows for a variety of chemical transformations, including the formation of hydrazones and the participation in cyclization reactions to yield complex molecular architectures. nih.gov

The ethoxy group in 4-ethoxybenzenesulfonohydrazide plays a crucial role in modulating the electronic properties of the benzene (B151609) ring. As an electron-donating group, it influences the reactivity of the aromatic ring in electrophilic substitution reactions. This substituent can affect the reaction rates and the regioselectivity of further chemical modifications.

Historical Context of Related Compounds in Academic Research

The study of benzenesulfonohydrazide (B1205821) and its derivatives has a long history in organic chemistry. Early research focused on their synthesis and fundamental reactivity. A common and well-established method for the preparation of sulfonylhydrazides involves the reaction of a corresponding sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). This straightforward nucleophilic substitution reaction has been widely applied to a variety of substituted benzenesulfonyl chlorides, including those with alkoxy substituents like the methoxy (B1213986) group, which is structurally similar to the ethoxy group.

Over the years, the scope of research on sulfonohydrazides has expanded significantly. Scientists have explored their use as reagents in various organic transformations and as precursors for the synthesis of biologically active molecules. For instance, derivatives of benzenesulfonohydrazide have been investigated for their potential as anti-mycobacterial agents. nih.gov

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its synthesis and characterization follow well-established principles of organic chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process.

Step 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

The precursor, 4-ethoxybenzenesulfonyl chloride, can be synthesized by the reaction of phenetole (B1680304) (ethoxybenzene) with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring, primarily at the para position due to the directing effect of the ethoxy group.

Table 2: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

| Reactants | Reagents/Conditions | Product |

| Phenetole, Chlorosulfonic Acid | Dichloromethane, -5°C to room temperature | 4-Ethoxybenzenesulfonyl Chloride |

This synthesis is based on general procedures for the sulfonation of aromatic ethers. chemicalbook.com

Step 2: Reaction with Hydrazine Hydrate

The resulting 4-ethoxybenzenesulfonyl chloride is then reacted with hydrazine hydrate. In this nucleophilic substitution reaction, the hydrazine molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonohydrazide.

Table 3: Synthesis of this compound

| Reactants | Reagents/Conditions | Product |

| 4-Ethoxybenzenesulfonyl Chloride, Hydrazine Hydrate | Typically in a suitable solvent like ethanol (B145695) or tetrahydrofuran | This compound |

This reaction follows the general procedure for the synthesis of sulfonylhydrazides.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are typically carried out using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the ethoxy group, the aromatic protons, and the protons of the hydrazide moiety.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bonds of the hydrazide group, the S=O bonds of the sulfonyl group, and the C-O bond of the ethoxy group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-2-13-7-3-5-8(6-4-7)14(11,12)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFWZZVGGJCNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366277 | |

| Record name | 4-ethoxybenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24924-80-9 | |

| Record name | 4-ethoxybenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Ethoxybenzenesulfonohydrazide and Its Derivatives

Established Synthetic Pathways

The primary and most widely employed method for synthesizing 4-ethoxybenzenesulfonohydrazide involves the reaction of a sulfonyl chloride with a hydrazine (B178648) derivative. This approach is a cornerstone of sulfonamide and sulfonohydrazide chemistry.

Precursor Chemistry and Reaction Mechanisms

The key precursor for the synthesis of this compound is 4-ethoxybenzenesulfonyl chloride. The preparation of this intermediate begins with the sulfonation of ethoxybenzene. In this electrophilic aromatic substitution reaction, ethoxybenzene is treated with a sulfonating agent, typically chlorosulfonic acid, to introduce the sulfonyl chloride group (-SO₂Cl) at the para position relative to the ethoxy group. The reaction mechanism involves the attack of the electron-rich benzene (B151609) ring on the sulfur trioxide moiety of the sulfonating agent, followed by chlorination.

Once 4-ethoxybenzenesulfonyl chloride is obtained, it undergoes a nucleophilic substitution reaction with hydrazine hydrate (B1144303). The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonohydrazide bond, yielding this compound. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran. orgsyn.org

Condensation Reactions

The formation of this compound from 4-ethoxybenzenesulfonyl chloride and hydrazine hydrate is classified as a condensation reaction. rsc.org In this type of reaction, two molecules combine to form a larger molecule with the concurrent loss of a small molecule, in this case, hydrogen chloride (which is neutralized by excess hydrazine or an added base).

The general reaction is as follows:

4-Ethoxybenzenesulfonyl chloride + Hydrazine hydrate → this compound + Hydrogen chloride

This condensation is a robust and efficient method for creating the S-N bond characteristic of sulfonohydrazides. The reaction conditions can be controlled to maximize the yield and purity of the final product.

Novel Synthetic Methodologies

While the traditional pathway is reliable, research into more sustainable and efficient synthetic routes is ongoing. These novel methodologies often focus on avoiding harsh reagents or employing catalytic systems to improve reaction metrics.

Metal-Free Synthetic Routes

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid potential metal contamination in the final products and to align with the principles of green chemistry. For the synthesis of related sulfur-containing compounds, metal-free approaches have shown promise. For instance, metal-free methods for the synthesis of aryl amines and aryl esters from diaryliodonium salts have been developed. nih.govkb.se While not directly applied to this compound, these strategies, which often involve hypervalent iodine reagents or photoredox catalysis, could potentially be adapted for the formation of the S-N bond in sulfonohydrazides. rsc.org Another relevant metal-free approach is the denitrogenation of tosylhydrazones to produce aryl alkyl sulfones, which proceeds via a sulfinate radical intermediate. rsc.org

Catalyst-Assisted Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. In the context of sulfonohydrazide synthesis and related transformations, various catalytic systems have been explored. For example, the synthesis of sulfonyl compounds through catalytic halogenation has been reported. nih.gov While specific catalyst-assisted methods for the direct synthesis of this compound are not extensively documented, related reactions provide insights into potential catalytic approaches. For instance, copper-catalyzed additions of sulfonyl iodides to alkenes have been demonstrated, showcasing the utility of metal catalysts in forming carbon-sulfur bonds. nih.gov The development of a catalyst-assisted synthesis of this compound could lead to milder reaction conditions, lower catalyst loadings, and improved yields.

Optimization of Reaction Conditions for Synthesis

To maximize the efficiency of the synthesis of this compound, several reaction parameters can be optimized. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

| Parameter | Condition | Observation |

| Solvent | Tetrahydrofuran | Allows for easy workup as the product precipitates upon addition of water. orgsyn.org |

| Ethanol | Commonly used, with the product often recrystallized from it. | |

| Temperature | 10-20°C | Maintaining a low temperature during the addition of hydrazine hydrate helps to control the exothermic reaction. orgsyn.org |

| Reactant Ratio | Excess Hydrazine Hydrate | Using an excess of hydrazine hydrate (e.g., 2:1 molar ratio to sulfonyl chloride) serves both as a reactant and as a base to neutralize the HCl byproduct. orgsyn.org |

| Base | Weak bases | In related syntheses, the use of weak bases can be crucial for preventing side reactions. google.com |

This table presents a summary of generally optimized conditions for the synthesis of aryl sulfonohydrazides based on established procedures.

Further optimization can involve exploring different base systems to neutralize the hydrogen chloride formed during the reaction, which can influence the final yield and purity. For instance, in similar reactions, the use of a strong base like sodium hydroxide (B78521) has been employed to drive the reaction to completion. google.com The reaction time is another critical parameter that can be adjusted to ensure the complete conversion of the starting materials.

Chemical Reactivity and Derivatization of 4 Ethoxybenzenesulfonohydrazide

Reactions Involving Hydrazine (B178648) Derivatives

The hydrazine group (-NHNH2) is a key functional center in 4-ethoxybenzenesulfonohydrazide, known for its nucleophilic character. The reactivity of this moiety is central to many derivatization reactions. Hydrazine derivatives are known to participate in various transformations, including the Japp-Klingemann reaction, which involves the reaction of aryldiazonium salts with active methylene (B1212753) compounds to form hydrazones. researchgate.net While direct examples with this compound are specific, the general reactivity pattern of arylhydrazines suggests its potential to engage in similar transformations. The N-N single bond in the hydrazine moiety can also be a site for oxidative or reductive cleavage under specific reaction conditions, leading to different classes of compounds.

Formation of Hydrazone Derivatives

One of the most fundamental reactions of this compound is the condensation of its hydrazine moiety with aldehydes and ketones to form stable hydrazone derivatives. nih.govnih.gov This reaction typically proceeds under mild acidic catalysis and involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. researchgate.net The resulting hydrazones contain the azomethine (–NHN=CH–) linkage and are a significant class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govnih.govmdpi.com

The synthesis of hydrazones from hydrazides is a widely employed strategy to generate molecular diversity. mdpi.com The reaction is generally high-yielding and allows for the introduction of various substituted aryl or alkylidene moieties, thereby modulating the steric and electronic properties of the final molecule.

Table 1: Examples of Hydrazone Synthesis from Hydrazides This table is illustrative of the general reaction and not specific to this compound as detailed examples are not available in the provided search results.

| Hydrazide Precursor | Carbonyl Compound | Resulting Hydrazone Derivative |

| Isonicotinic Hydrazide | Vanillin | (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide |

| Isonicotinic Hydrazide | Salicylaldehyde | (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide |

| Cyanoacetylhydrazine | 3-Acetylpyridine | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide |

Data derived from studies on hydrazone synthesis. nih.govmdpi.com

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The nature and position of the substituents on the ring dictate the regioselectivity of these reactions. The ethoxy group (-OC2H5) is an ortho-, para-directing activator due to its electron-donating resonance effect. Conversely, the benzenesulfonohydrazide (B1205821) group (-SO2NHNH2) is expected to be an electron-withdrawing and meta-directing group. The interplay of these two groups governs the position of incoming electrophiles. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.orglumenlearning.com For instance, nitration would likely occur at the positions ortho to the activating ethoxy group and meta to the deactivating sulfonohydrazide group. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the aryl ring of this compound is generally difficult unless the ring is further activated by strong electron-withdrawing groups. libretexts.orgscranton.edu The carbon-halogen bond of aryl halides, for example, is much stronger than that of alkyl halides. libretexts.org However, the sulfur atom of the sulfonyl group can be a site for nucleophilic attack, potentially leading to the cleavage of the C-S or S-N bond under harsh conditions. Regioselective SNAr is a well-documented process in compounds like 2,4-dichloroquinazolines, where specific positions are more susceptible to nucleophilic attack. nih.govnih.gov

Cyclization and Heterocyclic Ring Formation

This compound and its derivatives, particularly hydrazones, are valuable synthons for the construction of various heterocyclic rings. researchgate.net The hydrazine and hydrazone functionalities provide the necessary nitrogen atoms and reactivity for cyclization reactions. beilstein-journals.org

For example, the reaction of benzenesulfonyl hydrazides with 1,3-dicarbonyl compounds can yield pyrazole (B372694) derivatives. The hydrazones derived from this compound can undergo intramolecular cyclization or react with various reagents to form five-, six-, or even seven-membered heterocyclic systems such as thiazoles, pyridines, and oxazepines. mdpi.comresearchgate.netmsu.edu These cyclization reactions often proceed via mechanisms involving intramolecular nucleophilic attack followed by condensation or rearrangement. youtube.com The synthesis of such heterocyclic scaffolds is of great interest in medicinal chemistry due to their prevalence in biologically active molecules. youtube.comorganic-chemistry.org For instance, coumarin-pyrazole-hydrazone hybrids have been synthesized and shown to be potent growth inhibitors of antibiotic-resistant bacteria. mdpi.com

Functional Group Transformations

The various functional groups present in this compound allow for a range of chemical transformations. youtube.comyoutube.com The hydrazine moiety can be oxidized to a diazo group or reduced. The sulfonyl group is generally stable but can be reduced under strong reducing conditions. The ethoxy group can be cleaved to the corresponding phenol (B47542) using reagents like hydrobromic acid or boron tribromide.

Furthermore, the hydrazide can be converted to other functional groups. For example, treatment with nitrous acid can convert the hydrazide to an azide, which is a versatile intermediate for the synthesis of other nitrogen-containing compounds. These transformations expand the synthetic utility of this compound, allowing for its conversion into a wider array of derivatives. youtube.comyoutube.com

Derivatization for Enhanced Functionality

The derivatization of this compound through the reactions described above is a key strategy for developing new molecules with enhanced or novel functionalities. The formation of hydrazones is a prime example, where the introduction of different aldehyde or ketone fragments can lead to compounds with tailored biological activities, such as improved anticancer or antibacterial potency. nih.govnih.gov

Similarly, the cyclization into heterocyclic systems generates structurally complex molecules that can interact with biological targets with high specificity. mdpi.com The modification of the ethoxy or sulfonohydrazide groups through functional group transformations can also be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new therapeutic agents. By systematically exploring these derivatization pathways, chemists can generate libraries of compounds based on the this compound scaffold for screening in various biological and material science applications.

Spectroscopic and Structural Characterization Techniques in 4 Ethoxybenzenesulfonohydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy.emerypharma.comvscht.czhuji.ac.ilresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. emerypharma.com For 4-ethoxybenzenesulfonohydrazide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to gain a complete picture of its molecular framework.

¹H NMR Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, 4-ethoxybenzaldehyde, the ethoxy group protons exhibit characteristic signals. chemicalbook.com The methyl protons (CH₃) appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (CH₂) present as a quartet from coupling with the methyl protons. chemicalbook.comresearchgate.net The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets, reflecting their distinct electronic environments and coupling patterns. chemicalbook.com The hydrazide protons (-NHNH₂) would also produce distinct signals, the chemical shifts of which can be influenced by solvent and temperature.

Table 1: Representative ¹H NMR Data for an Ethoxybenzene Moiety

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | ~1.4 | Triplet | ~7.0 |

| OCH₂ | ~4.1 | Quartet | ~7.0 |

| Aromatic H (ortho to OEt) | ~6.9 | Doublet | ~8.8 |

| Aromatic H (meta to OEt) | ~7.8 | Doublet | ~8.8 |

Note: Data is illustrative and based on similar ethoxybenzene structures. Actual values for this compound may vary.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal. The ethoxy group carbons appear at the higher field (lower ppm values), with the methyl carbon being the most shielded. The aromatic carbons resonate in the typical downfield region for benzene derivatives, and their specific chemical shifts are influenced by the electron-donating ethoxy group and the electron-withdrawing sulfonohydrazide group. oregonstate.edu The carbon attached to the oxygen of the ethoxy group will be significantly deshielded compared to the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ | 10-20 |

| OCH₂ | 60-70 |

| Aromatic C (ipso to SO₂NHNH₂) | 130-140 |

| Aromatic C (ortho to SO₂NHNH₂) | 125-135 |

| Aromatic C (meta to SO₂NHNH₂) | 110-120 |

| Aromatic C (para to SO₂NHNH₂) | 155-165 |

Note: These are predicted ranges based on general substituent effects on benzene rings.

Two-Dimensional NMR Techniques.huji.ac.il

To unambiguously assign proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. huji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. emerypharma.comslideshare.net For instance, it would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also help in assigning the adjacent aromatic protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netslideshare.net An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, the methylene protons to the OCH₂ carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, which can be useful in determining the three-dimensional conformation of the molecule. researchgate.netslideshare.net

Infrared (IR) Spectroscopy.emerypharma.comvscht.czhuji.ac.il

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.eduyoutube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. specac.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazide) | Stretching | 3400-3200 | Medium, often two bands |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to weak |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium to strong |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1160-1120 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to weak, multiple bands |

| C-O (Ether) | Stretching | 1270-1200 (asymmetric) & 1050-1000 (symmetric) | Strong |

| S-N | Stretching | 900-800 | Medium |

The presence of strong bands for the S=O stretches confirms the sulfonyl group, while the N-H stretching vibrations are indicative of the hydrazide moiety. masterorganicchemistry.com The aromatic C-H and C=C stretching bands, along with the aliphatic C-H and C-O stretching bands, further corroborate the presence of the 4-ethoxyphenyl group. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy.emerypharma.comvscht.czhuji.ac.ilslideshare.netspecac.comnih.govmsu.edu

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The ethoxy group, being an auxochrome, and the sulfonohydrazide group will influence the position and intensity of these absorptions. Typically, substituted benzenes exhibit a strong primary band (E-band) and a weaker secondary band (B-band). The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent used. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π* (Primary Band) | ~200-230 |

| π → π* (Secondary Band) | ~250-290 |

Note: These are general ranges for substituted benzenes and can be influenced by the specific substituents and solvent. researchgate.netscience-softcon.de

Mass Spectrometry (MS).emerypharma.comhuji.ac.il

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-S bond, the S-N bond, and the loss of the ethoxy group.

Table 5: Plausible Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Plausible Structure | Significance |

| [M]⁺ | C₈H₁₂N₂O₃S⁺ | Molecular Ion |

| [M - NHNH₂]⁺ | C₈H₉O₃S⁺ | Loss of the hydrazide group |

| [M - OCH₂CH₃]⁺ | C₆H₇N₂O₂S⁺ | Loss of the ethoxy group |

| [C₈H₉O]⁺ | CH₃CH₂OC₆H₄⁺ | Ethoxyphenyl cation |

| [C₆H₅O]⁺ | HOC₆H₄⁺ | Phenoxy cation after rearrangement |

The analysis of these fragment ions allows for the confirmation of the different structural units within the this compound molecule. nih.govgovinfo.gov

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the study of this compound, electron impact (EI) mass spectrometry would reveal a characteristic fragmentation pattern. While a specific spectrum for this exact molecule is not publicly cataloged, a predictable pattern can be deduced based on its structure and established fragmentation rules for related compounds like arylsulfonamides and hydrazides. researchgate.netresearchgate.net

The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Key fragmentation pathways would likely include:

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ethoxy moiety, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethylene (B1197577) molecule (CH₂=CH₂, 28 Da) via rearrangement, is a common fragmentation for ethoxy-substituted aromatic compounds.

Sulfur-Nitrogen Bond Cleavage: The S-N bond in the sulfonohydrazide group is susceptible to cleavage, which could lead to the formation of a 4-ethoxybenzenesulfonyl cation or radical.

Sulfur-Aryl Bond Cleavage: Scission of the bond between the sulfur atom and the benzene ring would generate ions corresponding to the ethoxyphenyl group and the sulfonohydrazide moiety.

Ring Fragmentation: The substituted benzene ring itself can undergo fragmentation, yielding characteristic aromatic fragment ions.

A plausible fragmentation scheme would help in confirming the identity of the compound and in the structural elucidation of related, newly synthesized derivatives. researchgate.net

X-ray Diffraction Studies

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing. mdpi.com

Single Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for molecular structure determination. The process involves growing a suitable single crystal of this compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. mdpi.com This analysis yields the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Although a specific crystal structure for this compound is not publicly available in databases like the Cambridge Structural Database (CSD) uiowa.educam.ac.ukcam.ac.uk, analysis of related sulfonamide and hydrazide structures provides insight into the expected findings. researchgate.netresearchgate.net Such a study would reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Molecular Conformation: The precise dihedral angles defining the shape of the molecule, such as the twist between the phenyl ring and the sulfonohydrazide group.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the N-H groups of the hydrazide) and other non-covalent interactions that stabilize the crystal structure. researchgate.net

Below is a table showing representative crystallographic data for a related substituted hydrazide compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. mdpi.com

| Parameter | Example Value (for a related hydrazide) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

| Z (Molecules/unit cell) | 4 |

Data sourced from a representative structure to illustrate typical parameters. mdpi.com

Advanced Spectroscopic Methods

Advanced spectroscopic methods are indispensable for elucidating the structural and electronic properties of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. chemistrysteps.com For this compound, ¹H NMR would show distinct signals for the ethoxy and aromatic protons. Based on established chemical shift principles and data from analogous compounds like 4-methoxybenzenesulfonyl hydrazide chemistrysteps.comnih.govlibretexts.org, a predicted ¹H NMR spectrum can be described.

The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted (para) benzene ring. stackexchange.com The protons ortho to the electron-donating ethoxy group would be shielded and appear upfield, while the protons ortho to the electron-withdrawing sulfonohydrazide group would be deshielded and appear downfield. wisc.edu

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Ethoxy) | ~1.4 | Triplet (t) | 3H |

| -O-CH₂- (Ethoxy) | ~4.1 | Quartet (q) | 2H |

| Ar-H (ortho to -OEt) | ~7.0 | Doublet (d) | 2H |

| Ar-H (ortho to -SO₂NHNH₂) | ~7.8 | Doublet (d) | 2H |

| -NH-NH₂ | Broad, variable | Singlet (s) | 3H |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. msu.edu This technique is excellent for identifying the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to the vibrations of its specific bonds. vscht.czyoutube.com Analysis of related arylsulfonamides and hydrazones provides a basis for predicting these characteristic absorptions. researchgate.netnih.gov

| Predicted FT-IR Data for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (hydrazide) | 3350 - 3200 (multiple bands) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2980 - 2850 |

| S=O stretch (asymmetric) | ~1350 |

| S=O stretch (symmetric) | ~1160 |

| Aromatic C=C stretch | 1600, 1500 |

| C-O stretch (aryl ether) | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. up.ac.za The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring, which acts as a chromophore. nist.govsciencepublishinggroup.com The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (sulfonohydrazide) on the benzene ring influences the position and intensity of the absorption bands. up.ac.za Compared to unsubstituted benzene, a bathochromic (red) shift to longer wavelengths is expected for the primary and secondary absorption bands. up.ac.zanist.gov

| Predicted UV-Vis Data for this compound | |

| Transition | Predicted Absorption Maximum (λ_max, nm) |

| Primary Band (π → π) | ~220 - 240 |

| Secondary Band (π → π) | ~270 - 290 |

Computational and Theoretical Chemistry Investigations of 4 Ethoxybenzenesulfonohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for studying the properties of molecules.

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the optimization of a molecule's geometry to its lowest energy state. This process predicts the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For 4-ethoxybenzenesulfonohydrazide, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed picture of its stable conformation.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative Data) This table presents hypothetical yet realistic data for this compound based on typical values for similar sulfonamides.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| S=O (asymmetric) | ~1.43 | |

| S=O (symmetric) | ~1.45 | |

| S-N | ~1.65 | |

| N-N | ~1.42 | |

| S-C (aromatic) | ~1.77 | |

| C-O (ethoxy) | ~1.37 | |

| **Bond Angles (°) ** | ||

| O=S=O | ~120 | |

| O=S=N | ~108 | |

| O=S=C | ~107 | |

| S-N-N | ~115 | |

| Dihedral Angles (°) | ||

| C-S-N-N | ~60-80 |

Electronic Structure Analysis

DFT calculations provide a wealth of information about the electronic properties of a molecule. Key aspects include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For molecules similar to this compound, the HOMO is often localized on the benzene (B151609) ring and the hydrazide moiety, while the LUMO is typically distributed over the sulfonyl group and the benzene ring. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazide group would be expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. The hydrogen atoms of the hydrazide group would likely be regions of positive potential (blue), indicating their electrophilic character.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical yet realistic data for this compound based on typical values for similar compounds.

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Dipole Moment | ~ 4.5 D |

Spectroscopic Property Simulations

DFT can be used to simulate various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. These simulations are valuable for interpreting experimental spectra and assigning vibrational modes and electronic transitions.

Simulated IR and Raman spectra can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. For this compound, characteristic peaks would be expected for the S=O stretches (typically in the 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions), N-H stretches (around 3200-3400 cm⁻¹), and C-H stretches of the aromatic ring and ethoxy group. mdpi.com

Time-Dependent DFT (TD-DFT) is used to simulate UV-Visible spectra by calculating the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be compared with experimental data to understand the electronic transitions, which are often of a π → π* nature in aromatic compounds. semanticscholar.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Ligand-Target Interaction Analysis

In a molecular docking study of this compound, the compound would be treated as the ligand, and a protein target of interest would be the receptor. The simulation would place the ligand in the binding site of the protein and score the different poses based on their binding affinity. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For example, sulfonamides are known to be inhibitors of enzymes like carbonic anhydrases. A docking study of this compound into the active site of a carbonic anhydrase would likely show the sulfonamide group interacting with the zinc ion in the active site, and the ethoxybenzene moiety forming hydrophobic interactions with nonpolar amino acid residues. The hydrazide group could act as both a hydrogen bond donor and acceptor, forming additional interactions with the protein. chemicalbook.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents the kind of data a molecular docking study would generate.

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bonds | N-H...O (with Asp89) N-H...O (with Gly123) |

| Hydrophobic Interactions | Benzene ring with Phe145, Leu198 Ethoxy group with Val121, Ile91 |

| Other Interactions | Sulfonyl oxygen with Zn²⁺ ion |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of atoms over time, offering insights into the flexibility and dynamics of molecules and their complexes.

For this compound, an MD simulation could be performed on the molecule alone in a solvent (like water) to study its conformational dynamics. More commonly, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. chemicalbook.com

An MD simulation of the this compound-protein complex would reveal how the ligand and protein move and adapt to each other over a period of nanoseconds. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of intermolecular interactions (like hydrogen bonds) over the simulation time. This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking.

Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table illustrates the setup and potential results of an MD simulation.

| Parameter/Output | Description/Typical Value |

| Simulation Time | 100 ns |

| Force Field | AMBER, CHARMM |

| Solvent Model | TIP3P water |

| Temperature | 300 K |

| Pressure | 1 atm |

| RMSD of Complex | Stable around 2.5 Å after equilibration |

| Key Hydrogen Bond Occupancy | N-H...O (Asp89) - 85% |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This is achieved by developing mathematical models that relate molecular descriptors (numerical representations of molecular properties) to a measured biological endpoint. These models are valuable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the structural requirements for a specific biological effect.

A thorough review of the existing scientific literature indicates that no specific QSAR models have been developed for this compound itself or a series of its direct derivatives. The development of a QSAR model requires a dataset of structurally related compounds with corresponding, consistently measured biological activity data. For this compound, this would involve synthesizing a library of analogs with variations in the ethoxy group, substitutions on the benzene ring, or modifications to the sulfonohydrazide functional group. The biological activity of these compounds against a specific target would then need to be determined experimentally. Following data collection, various molecular descriptors encompassing electronic, steric, hydrophobic, and topological properties would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build the QSAR model.

Pharmacophore Modeling

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based).

There are no published pharmacophore models specifically derived from or for this compound. To develop a pharmacophore model for this compound, one would typically require a set of biologically active molecules that share the this compound scaffold and are known to bind to the same target. The common features among these active molecules would be identified to construct a hypothesis of the necessary interactions for biological activity. This model could then be used to virtually screen large compound libraries to identify novel molecules with the potential for similar biological effects, a process known as scaffold hopping.

Topological and Intermolecular Interaction Analyses

Topological analysis in computational chemistry examines the connectivity and arrangement of atoms within a molecule, often using graph theory. Intermolecular interaction analysis focuses on the non-covalent forces between molecules, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are critical for understanding molecular recognition and binding.

Specific topological and detailed intermolecular interaction analyses for this compound are not available in the current scientific literature. A computational study on this compound would likely investigate its topological properties, such as molecular connectivity indices, which can be correlated with various physicochemical properties. Furthermore, an analysis of its potential intermolecular interactions would be crucial for understanding its behavior in a biological system. For instance, the sulfonohydrazide group contains both hydrogen bond donors (the N-H groups) and acceptors (the oxygen atoms of the sulfonyl group), suggesting its potential to form strong directional interactions. The ethoxy group and the benzene ring contribute to hydrophobic interactions. A detailed analysis would involve mapping the electrostatic potential surface to identify regions of positive and negative charge, which govern electrostatic interactions with a target protein.

Scaffold-Based Computational Drug Design Principles

Scaffold-based drug design is a strategy that utilizes a common core molecular framework (the scaffold) as a starting point for developing new drugs. This approach allows for the systematic exploration of chemical space by modifying the peripheral groups attached to the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The benzenesulfonohydrazide (B1205821) core of this compound could potentially serve as such a scaffold.

While the benzenesulfonamide (B165840) and sulfonamide moieties are present in numerous approved drugs, the specific this compound scaffold has not been extensively explored in published computational drug design studies. A scaffold-based approach using this compound would involve several computational steps. Initially, the scaffold's ability to present functional groups in a desirable orientation for a particular target would be assessed. Molecular docking studies could be used to predict the binding mode of the scaffold within a target's active site. Subsequently, virtual libraries of compounds could be generated by adding various substituents to the scaffold. These virtual compounds would then be screened in silico to prioritize candidates for synthesis and biological testing.

Chemoinformatics Approaches in Drug Discovery

Chemoinformatics integrates computational and informational tools to analyze chemical data, aiding in the drug discovery process. This field encompasses a wide range of applications, including the management of large chemical databases, similarity searching, clustering of compounds, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

In the context of this compound, chemoinformatics approaches could be applied in several ways if relevant data were available. For instance, if this compound were identified as a hit in a high-throughput screen, similarity searching using its structure as a query could identify commercially available or synthetically accessible analogs for further testing. Clustering of these analogs based on their structural features and biological activities could help in establishing structure-activity relationships. Chemoinformatics tools could also be used to predict the drug-likeness and potential liabilities of this compound and its derivatives, guiding the optimization process. However, without initial biological data or a specific research focus, the application of these powerful chemoinformatics tools to this compound remains a theoretical exercise.

Biological and Pharmacological Activities of 4 Ethoxybenzenesulfonohydrazide and Its Derivatives

Antimicrobial Activity

Benzenesulfonyl hydrazone derivatives have demonstrated a notable spectrum of antimicrobial activities. Their efficacy is often attributed to the presence of the sulfonamide and hydrazone moieties, which can be tailored through chemical modification to enhance potency against various pathogens.

Antibacterial Efficacy

Derivatives of benzenesulfonohydrazide (B1205821) have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria. In a study involving a series of 2,4,6-trimethylbenzenesulfonyl hydrazones, several compounds displayed significant activity against Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, and Bacillus spp. nih.gov. One of the most active derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 15.62 µg/mL against reference Gram-positive strains. nih.gov In contrast, the activity against Gram-negative bacteria was generally weaker, with MIC values often exceeding 250 µg/mL. nih.gov

Further research on benzenesulfonamide (B165840) derivatives has corroborated these findings, showing potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel benzenesulfonamide carboxamides were found to be highly effective. One derivative was most potent against E. coli (MIC 6.72 mg/mL), another against S. aureus (MIC 6.63 mg/mL), and a third against P. aeruginosa and S. typhi (MIC 6.67 and 6.45 mg/mL, respectively). frontiersin.org The structural modifications, such as the introduction of a methyl group on the phenyl ring, appear to be crucial for enhancing antibacterial properties. frontiersin.org

Table 1: Antibacterial Efficacy of Selected Benzenesulfonohydrazide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,4,6-trimethylbenzenesulfonyl hydrazone (derivative 24) | Gram-positive strains | 7.81 - 15.62 | nih.gov |

| Benzenesulfonamide carboxamide (derivative 4d) | E. coli | 6720 | frontiersin.org |

| Benzenesulfonamide carboxamide (derivative 4h) | S. aureus | 6630 | frontiersin.org |

| Benzenesulfonamide carboxamide (derivative 4a) | P. aeruginosa | 6670 | frontiersin.org |

| Benzenesulfonamide carboxamide (derivative 4a) | S. typhi | 6450 | frontiersin.org |

| Benzenesulfonamide carboxamide (derivative 4f) | B. subtilis | 6630 | frontiersin.org |

Antifungal Efficacy

The antifungal potential of benzenesulfonyl hydrazone derivatives has also been investigated. While some studies report limited activity against fungal species, others have identified compounds with significant efficacy. For example, a study on 2,4,6-trimethylbenzenesulfonyl hydrazones found that the parent compound, 2,4,6-timethylbenzenesufonohydrazide, showed moderate antifungal activity against Candida species, with MIC values between 250–1000 µg/mL. nih.gov

In another study, newly synthesized benzenesulfonamide derivatives demonstrated potent activity against pathogenic fungi. frontiersin.org Two derivatives were particularly effective against Candida albicans (MIC 6.63 mg/mL each), and another derivative was the most active against Aspergillus niger (MIC 6.28 mg/mL). frontiersin.org These findings suggest that specific structural features can confer significant antifungal properties upon the benzenesulfonamide scaffold.

Table 2: Antifungal Efficacy of Selected Benzenesulfonohydrazide Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,4,6-timethylbenzenesufonohydrazide | Candida spp. | 250 - 1000 | nih.gov |

| Benzenesulfonamide carboxamide (derivative 4e) | A. niger | 6280 | frontiersin.org |

| Benzenesulfonamide carboxamide (derivative 4e) | C. albicans | 6630 | frontiersin.org |

| Benzenesulfonamide carboxamide (derivative 4h) | C. albicans | 6630 | frontiersin.org |

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of benzenesulfonohydrazide derivatives is multifaceted and often depends on the specific structural characteristics of the molecule. A primary mode of action for sulfonamides involves the inhibition of essential metabolic pathways in microorganisms. They are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid. Since many bacteria cannot uptake folic acid from their environment, inhibiting its synthesis is lethal.

Recent studies on related sulfonyl hydrazones have identified more specific targets. For instance, certain benzenesulfonohydrazide-tethered heterocycles have shown potent activity against Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA). nih.gov This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts cell wall formation, leading to bacterial death. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the InhA enzyme. nih.gov

Other proposed mechanisms include the disruption of bacterial cell division by targeting proteins like FtsZ and creating pores in the bacterial cell membrane, leading to leakage of cellular contents. rsc.orgnih.gov

Anti-inflammatory Activity

Benzenesulfonamide derivatives have been recognized for their significant anti-inflammatory properties. These compounds can modulate inflammatory pathways through various mechanisms, making them attractive candidates for the development of new anti-inflammatory drugs.

Research has shown that novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine can exhibit potent anti-inflammatory effects, in some cases stronger than the standard drug indomethacin. mdpi.com In a carrageenan-induced rat paw edema model, these compounds achieved up to 99.69% inhibition of inflammation. mdpi.com This activity is linked to their ability to stabilize red blood cell membranes, which suggests they may prevent the release of lysosomal enzymes that contribute to tissue damage during inflammation. mdpi.com

Mechanistic Investigations of Anti-inflammatory Action

The anti-inflammatory action of benzenesulfonamide derivatives is often mediated by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. mdpi.comresearchgate.net By selectively targeting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional NSAIDs. mdpi.comnih.gov

Furthermore, mechanistic studies have revealed that these compounds can suppress the production of various pro-inflammatory mediators. mdpi.comresearchgate.net In inflamed tissues, active derivatives have been shown to significantly reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1alpha (IL-1α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as C-reactive protein (CRP). mdpi.comresearchgate.net This suppression of inflammatory markers is often achieved by modulating critical signaling pathways, such as the NF-κB and MAPK pathways, which regulate the gene expression of pro-inflammatory proteins.

Table 3: Anti-inflammatory Activity of Selected Benzenesulfonamide Derivatives

| Compound/Parameter | Method/Model | Result | Reference |

|---|---|---|---|

| Benzenesulfonamide derivative (Compound 3) | Carrageenan-induced rat paw edema | 99.69% inhibition | mdpi.com |

| Benzenesulfonamide derivative (Compound 1) | Heat-induced hemolysis | 94.6% inhibition | mdpi.com |

| Benzenesulfonamide derivatives | COX-1 and COX-2 levels | Reduction to levels of non-inflamed control | mdpi.comresearchgate.net |

| Benzenesulfonamide derivatives | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant reduction in paw tissue | mdpi.comresearchgate.net |

Antioxidant Activity

Studies have shown that the antioxidant capacity of these compounds can be significant. For example, certain novel benzenesulphonamide derivatives were evaluated for their antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. One derivative exhibited an IC50 value of 0.3287 mg/mL, which was comparable to the standard antioxidant, Vitamin C (IC50 0.2090 mg/mL). frontiersin.org The antioxidant activity is often attributed to the presence of the hydrazone moiety and phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). mdpi.comnih.gov

The mechanism of antioxidant action involves the transformation of highly reactive free radicals into less damaging molecules, thereby inhibiting the propagation of radical chain reactions. mdpi.com Furthermore, some benzenesulfonamide derivatives have been shown to enhance the levels of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), further bolstering the cellular defense against oxidative stress. mdpi.com This dual action of directly scavenging radicals and boosting the body's natural antioxidant systems underscores their potential in mitigating conditions exacerbated by oxidative damage.

Anticancer and Cytotoxic Activity

Derivatives of benzenesulfonohydrazide have demonstrated notable potential as antitumor agents. nih.gov The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, revealing that their efficacy is significantly influenced by the specific chemical structures and the type of cancer cell being targeted.

In a study investigating a series of new benzenesulfonohydrazide derivatives, the antiproliferative activity was tested against three human tumor cell lines: renal cell adenocarcinoma (769-P), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (NCI-H2170), as well as a normal cell line (Vero). nih.gov The findings highlighted that specific substitutions on the phenyl ring of the benzenesulfonohydrazide scaffold played a crucial role in the observed cytotoxicity and selectivity. nih.gov

For instance, a derivative featuring fluorine and bromine substituents on the phenyl ring exhibited the most significant and diverse cytotoxicity against the tested tumor cells while maintaining a reasonable safety profile for normal cells. nih.gov Another derivative with a 3-chloro-4-methoxyphenyl scaffold was particularly effective against the 769-P cell line. nih.gov These results underscore the importance of the substitution pattern on the phenyl ring for both the potency and selectivity of these compounds as anticancer agents. nih.gov

The table below summarizes the cytotoxic activity (IC₅₀ values in µM) of selected benzenesulfonohydrazide derivatives against different cell lines.

Table 1: Cytotoxic Activity of Benzenesulfonohydrazide Derivatives

| Compound | 769-P (IC₅₀ µM) | HepG2 (IC₅₀ µM) | NCI-H2170 (IC₅₀ µM) | Vero (IC₅₀ µM) | Selectivity Index (Vero/769-P) |

|---|---|---|---|---|---|

| Compound 2 | 67.56 | 160.46 | >500.00 | 1646.34 | 24.37 |

| Compound 4 | 29.85 | 18.33 | 45.21 | 387.65 | 12.99 |

| Compound 5 | 1.94 | - | - | - | - |

| Compound 6 | 26.38 | - | - | 1458.43 | 55.26 |

| Compound 7 | - | - | 15.67 | - | - |

Data sourced from a study on new benzenesulphonohydrazide derivatives as potential antitumour agents. nih.govnih.gov

The anticancer mechanisms of sulfonamide derivatives, a class to which 4-ethoxybenzenesulfonohydrazide belongs, are multifaceted and often involve the inhibition of key enzymes essential for tumor growth and survival. juniperpublishers.comnih.gov One of the primary mechanisms is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. nih.gov

By targeting CA IX, these compounds can disrupt the pH regulation in cancer cells, leading to apoptosis. nih.gov For example, certain 4-thiazolone-based benzenesulfonamides have shown a selective inhibitory effect on CA IX over other isoforms like CA II. nih.gov The induction of apoptosis is a key outcome of this enzymatic inhibition. Studies have demonstrated that these derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.com This is often confirmed by assays showing an increase in Annexin V-FITC staining, which indicates the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Furthermore, some sulfonamide derivatives exert their anticancer effects by targeting other critical cellular pathways. For instance, some have been found to down-regulate the expression of c-myc, a proto-oncogene that plays a central role in cell proliferation, by stabilizing the G-quadruplex structure in its promoter region. nih.gov This leads to a cascade of events, including the down-regulation of nucleolin, inhibition of ribosomal RNA synthesis, and subsequent activation of the p53 tumor suppressor protein, ultimately resulting in cancer cell apoptosis. nih.gov

Another identified mechanism involves the inhibition of NADH oxidase, a tumor cell-specific enzyme located in the plasma membrane. nih.gov Certain cytotoxic benzo(b)thiophenesulfonamide 1,1-dioxide derivatives have been shown to inhibit this enzyme's activity, which is correlated with their cytotoxic effects on cancer cells. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous enzyme inhibition studies, demonstrating their potential to target a variety of enzymes implicated in different diseases. juniperpublishers.comnih.gov The sulfonamide group (-SO₂NH-) is a key pharmacophore that contributes to the bioactivity of these compounds, enabling them to act as inhibitors for enzymes such as carbonic anhydrases, acetylcholinesterase, and α-glucosidase. juniperpublishers.com

Research has identified several specific enzyme targets for derivatives of this compound. A significant focus has been on carbonic anhydrases (CAs) , a family of metalloenzymes. nih.govnih.gov Specifically, various isoforms such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII, have been shown to be inhibited by these compounds. nih.govresearchgate.netresearchgate.net The inhibition of tumor-associated CAs is a key mechanism behind the anticancer activity of some of these derivatives. nih.gov

Another important enzyme target is acetylcholinesterase (AChE) , which is crucial for the breakdown of the neurotransmitter acetylcholine. juniperpublishers.comnih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Certain N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been evaluated for their AChE inhibitory potential. juniperpublishers.com

Additionally, enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase , have been identified as targets. researchgate.net Inhibition of these enzymes can help in managing type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood sugar spikes. juniperpublishers.comresearchgate.net

Other enzyme targets that have been explored include 12-lipoxygenase (12-LOX) , an enzyme involved in inflammatory processes and cancer, and xanthine (B1682287) oxidase (XO) . nih.govresearchgate.net

The structure-activity relationship (SAR) studies for enzyme inhibition by this compound derivatives reveal that the nature and position of substituents on the molecule significantly influence their inhibitory potency and selectivity.

For carbonic anhydrase (CA) inhibition, the sulfonamide moiety is a critical zinc-binding group that coordinates with the Zn²⁺ ion in the active site of the enzyme. nih.gov The "tail" of the molecule, which consists of the various chemical moieties attached to the sulfonamide group, interacts with residues in the active site, influencing the inhibitory activity. nih.gov For instance, in a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives, aliphatic thio-substituents led to potent inhibition of hCA I, II, IX, and XII. nih.gov

In the case of α-amylase inhibition by benzoic acid derivatives, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring was found to have a strong positive effect on inhibitory activity, while methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect. mdpi.com This suggests that the specific placement of hydroxyl groups is crucial for effective interaction with the enzyme. mdpi.com

For acetylcholinesterase (AChE) inhibition, studies on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derivatives of cinnamic acid indicated that the substituents on the benzylidene group played a role. nih.gov While a methyl group or a chlorine group had a minor impact, acetate (B1210297) and methoxy (B1213986) groups on the benzylidene ring reduced the inhibitory potency. nih.gov

General Structure-Activity Relationships (SAR) in Bioactivity

A key determinant of bioactivity is the substitution pattern on the aromatic rings. For instance, in a series of N,N′-diarylthiourea derivatives, the presence of a thiourea (B124793) linker was found to be crucial for their cytotoxic effects against breast cancer cells. mdpi.com Similarly, for 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids, the replacement of methoxy groups with methyl substituents on the 4-fluorobenzyl derivatives resulted in a twofold improvement in activity. nih.gov

The nature of the heterocyclic ring, when present, also plays a vital role. For example, in a study of 1,2,4-oxadiazole-thioethers, the specific substitutions on the oxadiazole ring were found to be critical for their inhibitory activity against xanthine oxidase and cholinesterases. researchgate.net

Furthermore, the introduction of different functional groups can enhance the interaction with biological targets. Chemical modifications of natural products like elatol (B1200643) and isoobtusol (B1255598) to create carbamates, sulfamates, and hemissuccinates were shown to sometimes improve cytotoxic activity, likely due to an enhanced amphiphilic character that improves absorption in biological systems. researchgate.net

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of this compound and its derivatives involves a range of in vitro and in vivo methodologies to assess their efficacy and mechanism of action.

In Vitro Evaluation:

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic effects of compounds on various cancer cell lines. nih.govnih.gov This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes, various assays are employed. For carbonic anhydrase, a stopped-flow kinetic assay is used to measure the inhibition constants (Ki). nih.gov For cholinesterases, Ellman's method is a common spectrophotometric assay. nih.gov

Apoptosis Assays: To investigate the mechanism of cell death, techniques such as Annexin V/propidium iodide (PI) staining followed by flow cytometry are used to differentiate between viable, apoptotic, and necrotic cells. mdpi.com The activity of caspases, key enzymes in the apoptotic pathway, can be measured using specific ELISA kits. mdpi.com

Cell Cycle Analysis: Flow cytometry is also used to analyze the cell cycle distribution of cells treated with the compounds, to determine if they cause cell cycle arrest at specific phases (e.g., G1, S, or G2/M). mdpi.com

Molecular Docking Studies: Computational methods like molecular docking are used to predict and visualize the binding interactions between the synthesized compounds and their target enzymes, providing insights into the structure-activity relationships. nih.govmdpi.com

In Vivo Evaluation:

Animal Models: To assess the in vivo efficacy, animal models, such as mouse xenograft models where human tumor cells are implanted into immunocompromised mice, are utilized. mdpi.com The effect of the compound on tumor growth is then monitored over time. mdpi.com

Pharmacokinetic Studies: In vivo studies also involve evaluating the pharmacokinetic properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME). This can include assessing their solubility, permeability, and stability in biological fluids. nih.gov

Green Chemistry Aspects in Research and Development of 4 Ethoxybenzenesulfonohydrazide

Adherence to Green Chemistry Principles in Synthesis

The traditional synthesis of 4-Ethoxybenzenesulfonohydrazide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). While effective, this method presents several opportunities for improvement through the lens of green chemistry.

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The standard synthesis of this compound from 4-ethoxybenzenesulfonyl chloride and hydrazine proceeds with the formation of hydrochloric acid as a byproduct.

The reaction is as follows: C2H5OC6H4SO2Cl + N2H4·H2O → C2H5OC6H4SO2NHNH2 + HCl + H2O

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Ethoxybenzenesulfonyl chloride | C8H9ClO3S | 220.67 |

| Hydrazine hydrate | N2H4·H2O | 50.06 |

| This compound | C8H12N2O3S | 216.26 |

| Hydrochloric acid | HCl | 36.46 |

Calculation of Atom Economy:

Formula: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Calculation: (216.26 / (220.67 + 50.06)) x 100% = 79.86%

This calculation demonstrates that, even under ideal conditions with 100% yield, approximately 20% of the reactant mass is converted into byproducts, primarily hydrochloric acid. Research efforts are therefore directed towards developing synthetic pathways that inherently generate fewer or no byproducts, thus maximizing atom economy.

Waste prevention is a cornerstone of green chemistry, emphasizing the importance of designing chemical syntheses to minimize waste generation. The E-factor (Environmental Factor) is a key metric used to quantify the amount of waste produced relative to the desired product.

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

In the traditional synthesis of this compound, waste is generated from several sources:

The byproduct hydrochloric acid, which requires neutralization.

The use of excess reagents to drive the reaction to completion.

Solvents used for the reaction and for purification (e.g., recrystallization).

Waste generated during the synthesis of the starting material, 4-ethoxybenzenesulfonyl chloride.

A hypothetical E-factor calculation for a laboratory-scale synthesis assuming a 90% yield and the use of a solvent like ethanol (B145695) illustrates the potential for significant waste generation. Efforts to minimize waste include optimizing reaction conditions to achieve higher yields, using stoichiometric amounts of reactants where possible, and employing recyclable catalysts and solvents.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of sulfonohydrazides often employ volatile organic solvents (VOCs) such as ethanol. While ethanol is considered relatively benign, the development of even safer and more sustainable solvent alternatives is a key area of green chemistry research.

Recent studies have explored the use of greener solvents for similar reactions, with potential applicability to the synthesis of this compound. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Research on the synthesis of sulfonyl hydrazides in water has shown promising results, with moderate to good yields being achieved. researchgate.net

Another class of emerging green solvents are bio-derived ethers like cyclopentyl methyl ether (CPME). CPME offers advantages such as a high boiling point, low peroxide formation, and ease of recovery, making it a more sustainable alternative to traditional ethereal solvents like THF or dioxane.

| Solvent | Green Chemistry Considerations |

| Ethanol | Relatively benign, but still a VOC. |

| Water | Non-toxic, non-flammable, abundant, and economical. researchgate.net |

| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, easily recyclable. |

The use of these alternative solvents can significantly reduce the environmental footprint of the synthesis of this compound.

Catalysis is a powerful tool in green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste generation. In the context of this compound synthesis, catalysis can be applied to both the formation of the sulfonyl chloride precursor and the subsequent reaction with hydrazine.

Bismuth(III) compounds, such as Bismuth(III) chloride (BiCl3), have emerged as effective, low-cost, and relatively non-toxic catalysts for various organic transformations, including sulfonylation reactions. researchgate.netnih.gov The use of a catalyst like BiCl3 could potentially lower the activation energy of the reaction between 4-ethoxybenzenesulfonyl chloride and hydrazine, allowing the reaction to proceed at a lower temperature or in a shorter time, thus saving energy. researchgate.net

Furthermore, microwave-assisted synthesis has been shown to significantly accelerate the rate of many organic reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods. nanobioletters.comnih.govarkat-usa.org This reduction in reaction time translates to substantial energy savings, a key goal of green chemistry. nanobioletters.comnih.govarkat-usa.org

| Catalytic Approach | Potential Benefits |

| Bismuth(III) Chloride | Low toxicity, low cost, milder reaction conditions, potential for recyclability. researchgate.netnih.goviwu.edu |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, energy efficiency. nanobioletters.comnih.govarkat-usa.org |

A long-term goal of green chemistry is to shift from a fossil fuel-based economy to one that utilizes renewable resources. For the synthesis of this compound, this involves exploring pathways to produce the key precursor, phenetole (B1680304) (ethoxybenzene), from renewable feedstocks like lignin (B12514952).

Lignin, a major component of biomass, is a rich source of aromatic compounds. nih.govnih.govresearchgate.net Research has demonstrated the feasibility of converting lignin into valuable phenolic compounds through various depolymerization techniques. nih.govnih.govresearchgate.net While direct, high-yield synthesis of phenetole from lignin is still an area of active research, the potential to produce phenol (B47542) from lignin has been established. nih.gov Phenol can then be etherified to produce phenetole.

The subsequent sulfonation of phenetole with an agent like chlorosulfonic acid would yield 4-ethoxybenzenesulfonyl chloride, the immediate precursor to the final product. google.comalfa-chemistry.com While challenges in selectivity and yield for the complete pathway from lignin remain, this approach represents a promising avenue for integrating renewable feedstocks into the production of this compound.

Eco-Friendly Synthetic Route Development

The development of entirely new, eco-friendly synthetic routes is a major focus of green chemistry. For this compound, this could involve moving away from the traditional sulfonyl chloride chemistry altogether.